(3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid
CAS No.: 84915-43-5
Cat. No.: VC8353462
Molecular Formula: C7H13NO2S
Molecular Weight: 175.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84915-43-5 |
---|---|
Molecular Formula | C7H13NO2S |
Molecular Weight | 175.25 g/mol |
IUPAC Name | (3S)-2,2-dimethylthiomorpholine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
Standard InChI Key | PPNGSCRYZMXTEK-YFKPBYRVSA-N |
Isomeric SMILES | CC1([C@@H](NCCS1)C(=O)O)C |
SMILES | CC1(C(NCCS1)C(=O)O)C |
Canonical SMILES | CC1(C(NCCS1)C(=O)O)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (3S)-2,2-dimethyl-1,4-thiazinane-3-carboxylic acid, indicating a seven-membered thiazinane ring with two methyl groups at position 2 and a carboxylic acid substituent at position 3. The (3S) designation specifies the absolute configuration at the third carbon, critical for enantioselective interactions in biological systems .
Molecular Architecture
The molecular formula C₈H₁₅NO₂S (molecular weight: 189.28 g/mol) comprises:
-
A 1,4-thiazinane core (a saturated seven-membered ring with sulfur at position 1 and nitrogen at position 4).
-
Two methyl groups at position 2, creating a sterically hindered environment.
-
A carboxylic acid group at position 3, enabling hydrogen bonding and ionic interactions .
The SMILES notation CC1(C(NCCCS1)C(=O)O)C and InChIKey GFKNOJIMFJMKCD-UHFFFAOYSA-N further define its connectivity and stereochemistry .
Synthesis and Manufacturing
Synthetic Routes
While direct literature on this compound’s synthesis is limited, analogous thiazinane derivatives are typically synthesized via cyclization reactions. A plausible route involves:
-
Precursor Preparation: Reacting a β-amino thiol with a ketone to form a thiazinane ring precursor.
-
Cyclization: Acid- or base-catalyzed intramolecular cyclization to form the seven-membered ring.
-
Carboxylic Acid Introduction: Oxidation or hydrolysis of a nitrile or ester group at position 3 .
For example, thiazinane rings are often constructed using Buchwald-Hartwig amination or Mitsunobu reactions to establish nitrogen-sulfur bonds, followed by stereoselective functionalization .
Industrial-Scale Production
Industrial synthesis would prioritize:
-
Catalyst Optimization: Enantioselective catalysts to preserve the (3S) configuration.
-
Purification Techniques: Chromatography or crystallization to achieve >98% purity.
-
Yield Enhancement: Continuous-flow reactors to improve reaction efficiency .
Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₈H₁₅NO₂S |
Molecular Weight | 189.28 g/mol |
SMILES | CC1(C(NCCCS1)C(=O)O)C |
InChIKey | GFKNOJIMFJMKCD-UHFFFAOYSA-N |
Solubility (Predicted) | Moderate in polar solvents (e.g., DMSO, methanol) |
logP (Octanol-Water) | ~1.2 (indicating moderate lipophilicity) |
Stability | Stable under inert conditions; susceptible to oxidation at sulfur |
The carboxylic acid group confers water solubility at physiological pH, while the methyl groups enhance lipid membrane permeability .
Comparative Analysis with Related Thiazinane Derivatives
The methyl groups in (3S)-2,2-dimethyl-1,4-thiazinane-3-carboxylic acid enhance metabolic stability compared to oxidized analogs but may reduce solubility .
Future Research Directions
-
Stereoselective Synthesis: Developing asymmetric catalytic methods to optimize (3S) configuration yield.
-
In Vitro Assays: Screening against antimicrobial, anticancer, and neurodegenerative targets.
-
Structure-Activity Relationships (SAR): Modifying the carboxylic acid group to improve bioavailability.
-
Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume